molecular formula C10H12Cl3O3P B1199138 TRICHLORONATE OXYGEN ANALOG) CAS No. 6492-18-8

TRICHLORONATE OXYGEN ANALOG)

Cat. No.: B1199138
CAS No.: 6492-18-8
M. Wt: 317.5 g/mol
InChI Key: ZUISTOMUOSRKKE-UHFFFAOYSA-N
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Description

TRICHLORONATE OXYGEN ANALOG) is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

TRICHLORONATE OXYGEN ANALOG) can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl 2,4,5-trichlorophenyl halide under controlled conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction mechanisms. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

TRICHLORONATE OXYGEN ANALOG) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into different phosphonate forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted esters.

Scientific Research Applications

TRICHLORONATE OXYGEN ANALOG) has several scientific research applications:

Mechanism of Action

The mechanism by which phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, methyl-, methyl 2,4,5-trichlorophenyl ester
  • Phosphonic acid, propyl-, propyl 2,4,5-trichlorophenyl ester
  • Phosphonic acid, butyl-, butyl 2,4,5-trichlorophenyl ester

Uniqueness

TRICHLORONATE OXYGEN ANALOG) is unique due to its specific ester group and the presence of three chlorine atoms on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

6492-18-8

Molecular Formula

C10H12Cl3O3P

Molecular Weight

317.5 g/mol

IUPAC Name

1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene

InChI

InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

ZUISTOMUOSRKKE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl

Synonyms

trichloronate oxon
trichloronate-oxon

Origin of Product

United States

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